molecular formula C18H23N3O B6941253 N-benzyl-1-(oxan-4-yl)-N-(pyrimidin-2-ylmethyl)methanamine

N-benzyl-1-(oxan-4-yl)-N-(pyrimidin-2-ylmethyl)methanamine

Cat. No.: B6941253
M. Wt: 297.4 g/mol
InChI Key: ROJFPVQHYFDOJH-UHFFFAOYSA-N
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Description

“N-benzyl-1-(oxan-4-yl)-N-(pyrimidin-2-ylmethyl)methanamine” is a synthetic organic compound that features a benzyl group, an oxane ring, and a pyrimidinylmethyl group

Properties

IUPAC Name

N-benzyl-1-(oxan-4-yl)-N-(pyrimidin-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-2-5-16(6-3-1)13-21(14-17-7-11-22-12-8-17)15-18-19-9-4-10-20-18/h1-6,9-10,17H,7-8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJFPVQHYFDOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN(CC2=CC=CC=C2)CC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-benzyl-1-(oxan-4-yl)-N-(pyrimidin-2-ylmethyl)methanamine” typically involves multi-step organic reactions. One possible route could involve:

    Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate diols or epoxides.

    Introduction of the benzyl group: This step might involve benzylation reactions using benzyl halides and suitable bases.

    Attachment of the pyrimidinylmethyl group: This could be done through nucleophilic substitution reactions where a pyrimidinylmethyl halide reacts with an amine precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-benzyl-1-(oxan-4-yl)-N-(pyrimidin-2-ylmethyl)methanamine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-benzyl-1-(oxan-4-yl)-N-(pyrimidin-2-ylmethyl)methanamine” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as a pharmacophore in drug design. Its structural features might allow it to interact with specific biological targets.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, “this compound” could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-benzyl-1-(oxan-4-yl)-N-(pyrimidin-2-ylmethyl)methanamine” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(oxan-4-yl)-N-(pyridin-2-ylmethyl)methanamine
  • N-benzyl-1-(oxan-4-yl)-N-(pyrimidin-4-ylmethyl)methanamine
  • N-benzyl-1-(oxan-4-yl)-N-(pyrimidin-5-ylmethyl)methanamine

Uniqueness

“N-benzyl-1-(oxan-4-yl)-N-(pyrimidin-2-ylmethyl)methanamine” is unique due to its specific combination of functional groups. The presence of the oxane ring, benzyl group, and pyrimidinylmethyl group provides it with distinct chemical and biological properties that differentiate it from similar compounds.

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